2-Methylphenyl 3-bromo-4-methoxybenzoate
Description
2-Methylphenyl 3-bromo-4-methoxybenzoate is a brominated aromatic ester featuring a 3-bromo-4-methoxybenzoate backbone esterified to a 2-methylphenyl group. Its molecular structure (C₁₅H₁₃BrO₃) integrates electron-withdrawing (bromo) and electron-donating (methoxy) substituents, creating distinct electronic and steric properties. The compound is identified by synonyms such as 2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate and registry numbers like MFCD00787464 .
Properties
Molecular Formula |
C15H13BrO3 |
|---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
(2-methylphenyl) 3-bromo-4-methoxybenzoate |
InChI |
InChI=1S/C15H13BrO3/c1-10-5-3-4-6-13(10)19-15(17)11-7-8-14(18-2)12(16)9-11/h3-9H,1-2H3 |
InChI Key |
LMNGEYLDZMOURM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Benzoate Derivatives
Key Observations:
Substituent Position and Electronic Effects: The 2-methylphenyl group in the target compound introduces steric hindrance near the ester linkage compared to the simpler methyl ester in . This may reduce hydrolysis rates, enhancing stability under basic conditions.
Molecular Weight and Applications: Lower molecular weight analogs like methyl 3-bromo-4-methoxybenzoate are more volatile and soluble in non-polar solvents, favoring use in catalysis or small-molecule synthesis. Higher molecular weight derivatives (e.g., hydrazone-containing compounds ) may exhibit improved thermal stability and selectivity in drug design due to extended conjugation.
Research Findings and Implications
Synthetic Utility :
- Methyl 3-bromo-4-methoxybenzoate (98% purity, ) is a common intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the bromo group for regioselective substitution. The 2-methylphenyl variant may offer steric control in analogous reactions.
Crystallographic Behavior :
- Derivatives like 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate exhibit defined crystal structures resolved via X-ray diffraction (likely using SHELX software ). The 2-methylphenyl group in the target compound could similarly influence packing motifs.
The bromo and methoxy groups may synergize with hydrazone moieties to enhance bioactivity.
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